5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
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Overview
Description
Compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” is a chemical entity listed in the PubChem database. It is a small molecule with specific structural and functional properties that make it of interest in various scientific fields. The compound’s unique chemical structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” typically involves a series of chemical reactions that include the formation of specific bonds and functional groups. The exact synthetic route can vary depending on the desired purity and yield. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogens and other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
Compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological assays to study its effects on different biological systems.
Medicine: It has potential therapeutic applications and can be used in drug development and testing.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” is unique in its specific structural and functional properties compared to similar compounds. It may have different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,48H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNJQBMPOUJER-WALFPXMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=C(CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H61N5O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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